molecular formula C7H17NO2 B1607342 3,3'-(Methylazanediyl)bis(propan-1-ol) CAS No. 2158-67-0

3,3'-(Methylazanediyl)bis(propan-1-ol)

Cat. No.: B1607342
CAS No.: 2158-67-0
M. Wt: 147.22 g/mol
InChI Key: PZWOAAMXFPKLPM-UHFFFAOYSA-N
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Description

3,3'-(Methylazanediyl)bis(propan-1-ol) (CAS: 2158-67-0) is a tertiary amine diol with the molecular formula C₇H₁₇NO₂ and a molecular weight of 147.21 g/mol. It is structurally characterized by a central methyl-substituted nitrogen atom linked to two 3-hydroxypropyl groups. Synonyms include bis(3-hydroxypropyl)methylamine, NSC21214, and N,N-bis(3-hydroxypropyl)methylamine . The compound is utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of polymer blends, macrocycles, and drug delivery systems . Its hydroxyl and amine functionalities enable participation in hydrogen bonding and pH-sensitive interactions, making it valuable in materials science and biochemistry .

Properties

IUPAC Name

3-[3-hydroxypropyl(methyl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-8(4-2-6-9)5-3-7-10/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWOAAMXFPKLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944186
Record name 3,3'-(Methylazanediyl)di(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-67-0
Record name NSC21214
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-(Methylazanediyl)di(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Methylazanediyl)bis(propan-1-ol) typically involves the reaction of 3-chloropropanol with methylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of 3,3’-(Methylazanediyl)bis(propan-1-ol) follows a similar synthetic route but is optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Methylazanediyl)bis(propan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces halides or esters.

Scientific Research Applications

3,3’-(Methylazanediyl)bis(propan-1-ol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Methylazanediyl)bis(propan-1-ol) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the amine group can participate in nucleophilic reactions. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 3,3'-(Methylazanediyl)bis(propan-1-ol) and analogous compounds:

Compound Structural Features Applications Key Differences References
3,3'-(Methylazanediyl)bis(propan-1-ol) Methyl-substituted tertiary amine with two 3-hydroxypropyl groups Polymer blends, pharmaceutical intermediates Baseline structure with moderate reactivity and solubility
(1R,1’R,2S,2’S)-2,2’-(1,3-phenylenebis(methylene))bis(methylazanediyl)bis(1-phenylpropan-1-ol) Aromatic (phenyl) groups and chiral ephedrine moieties Chiral macrocycles for asymmetric catalysis Enhanced stereochemical control; higher complexity reduces synthesis yield (15-30%)
3,3′-[(Methylazanediyl)bis(propane-3,1-diyl)]bis(quinazolin-4(3H)-one) (5c) Quinazolinone rings appended to the amine backbone Anticancer and antimicrobial agents Improved biological activity but lower synthesis yield (37.4%)
3,3′-((2-aminoethyl)azanediyl)bis(propan-1-ol) Additional aminoethyl group on the central nitrogen Chelating agents, metal ion binding Increased chelation capacity due to extra amine functionality
3,3′-(prop-2-yn-1-ylazanediyl)bis(propan-1-ol) Propargyl group replacing methyl substituent Click chemistry, polymer crosslinking Alkyne functionality enables rapid conjugation reactions (e.g., azide-alkyne cycloaddition)
3,3'-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) Pyridine and triazole rings integrated into the backbone Actinide separation in nuclear waste management Aromatic core enhances ligand stability and selectivity for metal ions

Biological Activity

3,3'-(Methylazanediyl)bis(propan-1-ol), also known as bis(3-aminopropanol) or bis(2-amino-1-propanol), is a compound that has garnered interest due to its potential biological activities. This article discusses the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 3,3'-(Methylazanediyl)bis(propan-1-ol) is C6H15N2O2, and its structure consists of two 3-aminopropanol units linked by a methyl group. This structural configuration may influence its biological interactions and efficacy.

Antimicrobial Activity

Research indicates that 3,3'-(Methylazanediyl)bis(propan-1-ol) exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 3,3'-(Methylazanediyl)bis(propan-1-ol) on human cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, indicating a potential for targeted cancer therapy.

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
L929 (normal fibroblast)>100

The biological activity of 3,3'-(Methylazanediyl)bis(propan-1-ol) is hypothesized to involve several mechanisms:

  • Membrane Disruption : The compound's hydrophilic and hydrophobic regions may facilitate interaction with lipid membranes, leading to permeability changes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in microbial cells and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells, contributing to its cytotoxic effects.

Study on Antimicrobial Effects

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various concentrations of 3,3'-(Methylazanediyl)bis(propan-1-ol). Results showed a dose-dependent response against Gram-positive and Gram-negative bacteria, supporting its use as a potential antimicrobial agent.

Study on Cancer Cell Lines

Another significant study investigated the effects of the compound on different cancer cell lines. The findings revealed that 3,3'-(Methylazanediyl)bis(propan-1-ol) effectively reduced cell viability in a concentration-dependent manner. The researchers noted that further investigation into the compound's mechanism could lead to the development of new anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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